![molecular formula C7H6ClNO2 B1408744 2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride CAS No. 1072103-26-4](/img/structure/B1408744.png)
2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride
Overview
Description
“2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” is a chemical compound with the molecular formula C7H6ClNO2 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including derivatives like “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride”, often involves methods such as direct arylation of oxazoles with high regioselectivity . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” consists of a cyclopropyl group attached to the 2-position of the oxazole ring, and a carbonyl chloride group attached to the 4-position .Chemical Reactions Analysis
Oxazoles, including “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride”, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both the C-5 and C-2 positions . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications
Pharmaceutical Research Antimicrobial Agents
Oxazole derivatives have been studied for their antimicrobial potential. The unique structure of oxazoles, including compounds like “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride”, may contribute to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .
Catalysis Synthesis of Benzoxazoles
Oxazoles can act as intermediates in catalytic processes. For example, they have been used in the synthesis of benzoxazoles, which are compounds with various industrial and pharmaceutical applications. The presence of a cyclopropyl group in “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” might influence its reactivity and usefulness in such catalytic processes .
Antioxidant Activity Free Radical Scavenging
Oxazole derivatives have shown antioxidant activity by scavenging free radicals. This property is significant for pharmaceutical applications where oxidative stress is a contributing factor to disease. “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” could potentially be tested for its antioxidant properties .
Synthetic Methodologies Chemical Synthesis
The oxazole ring is a common motif in chemical synthesis, and compounds like “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” could be used as building blocks or intermediates in the synthesis of more complex molecules with diverse biological activities .
properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCODNNJHVUQWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.